molecular formula C8H12N4O B13871634 Imidazol-1-yl(piperazin-1-yl)methanone

Imidazol-1-yl(piperazin-1-yl)methanone

Cat. No.: B13871634
M. Wt: 180.21 g/mol
InChI Key: KFNPRJOWNTVWOS-UHFFFAOYSA-N
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Description

Imidazol-1-yl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . Its structure features an imidazole ring connected to a piperazine ring via a methanone (carbonyl) linker. The imidazole ring is a prominent heterocycle in medicinal chemistry, known for its presence in biological systems and various pharmaceuticals, such as certain antifungal and antibacterial agents . The piperazine ring is a common feature in drug discovery, often used to modulate solubility and bioavailability. This hybrid structure makes the compound a valuable building block for researchers in medicinal chemistry. It can serve as a core scaffold or intermediate in the synthesis of more complex molecules, particularly in the exploration of new antibacterial hybrids aimed at overcoming antibiotic resistance . Patents demonstrate that structurally related compounds, which incorporate the imidazole and piperazine pharmacophores, have been investigated for potential use in treating various disorders, indicating the research interest in this class of compounds . This product is intended for research purposes as a chemical intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

imidazol-1-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C8H12N4O/c13-8(12-6-3-10-7-12)11-4-1-9-2-5-11/h3,6-7,9H,1-2,4-5H2

InChI Key

KFNPRJOWNTVWOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Acylation of Piperazine

One of the most direct and widely reported methods for synthesizing Imidazol-1-yl(piperazin-1-yl)methanone involves the use of N,N'-carbonyldiimidazole (CDI) as an activating agent to form the carbonyl linkage between imidazole and piperazine.

  • Reaction Principle: CDI activates a carboxylic acid or directly reacts with imidazole to form an imidazolyl carbonyl intermediate, which then reacts with piperazine to yield the target methanone compound.
  • Typical Procedure:
    • Imidazole is reacted with CDI in an anhydrous solvent such as tetrahydrofuran (THF) or ethyl acetate at room temperature or mild heating.
    • The intermediate imidazolyl carbonyl species formed is then treated with piperazine or substituted piperazines.
    • The reaction is often accompanied by the release of carbon dioxide (CO₂), indicating activation.
  • Purification: The product is isolated via extraction, washing, drying over anhydrous sodium sulfate, and purification by flash chromatography or recrystallization.

Example Data (from Green Chemistry literature):

Step Reagents & Conditions Notes
1 Imidazole + CDI (1:1.2 molar ratio), RT, 5 min Formation of imidazolyl carbonyl intermediate with CO₂ release
2 Addition of piperazine in aqueous solution with NaCl, stir 30 min Monoacylation of piperazine occurs
3 Extraction with ethyl acetate, washing, drying Removal of diacylated byproducts
4 Concentration and flash chromatography Purification to yield pure product

This method is efficient, mild, and allows selective monoacylation of symmetrical diamines like piperazine, minimizing diacylated impurities.

Mannich Reaction Approach

An alternative preparation route involves the Mannich reaction , where imidazole undergoes alkylation at the nitrogen atom by reaction with formaldehyde and a substituted piperazine.

  • Reaction Principle: The Mannich reaction forms a methylene bridge (-CH₂-) linking imidazole and piperazine through nucleophilic attack on an iminium ion intermediate.
  • Typical Procedure:
    • Imidazole and piperazine derivative are dissolved in ethanol.
    • Formaldehyde is added to the mixture, and the reaction is refluxed for 1-2 hours.
    • The product precipitates or is extracted and purified by recrystallization.
  • Characterization: The product shows characteristic NMR signals, including a singlet at around 3.2 ppm corresponding to the methylene bridge, confirming successful Mannich base formation.

Example Data (from a synthetic study):

Parameter Value
Reactants Imidazole, 1-(4-fluorophenyl)piperazine, formaldehyde
Solvent Ethanol
Reaction Time 1-2 hours reflux
Yield Approximately 47%
Melting Point 141.7 °C
Rf Value (TLC) 0.19

This method is simple and effective for derivatives but may give moderate yields and requires careful purification.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

In some synthetic schemes for related compounds, the preparation involves:

  • Activation of a carboxylic acid precursor (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) with CDI or other activating agents to form an imidazolyl carbonyl intermediate.
  • Subsequent reaction with a piperazine-containing amine to form the amide bond.

Though this method is more commonly applied to complex molecules like doxazosin, the principle is applicable to this compound synthesis when starting from appropriate acid precursors.

Typical Conditions:

Step Reagents & Conditions Outcome
A Carboxylic acid + CDI in THF, 20-25 °C, 2 hours Formation of imidazolyl carbonyl intermediate
B Piperazine derivative + THF, 26-28 °C, 5-10 min stirring Nucleophilic substitution to form amide bond
C Reflux in methanol or acetone, filtration, drying Isolation of pure amide product

This approach benefits from mild conditions and high purity of the final product but may require intermediate handling.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Reaction Conditions Yield (%) Purification Method Notes
CDI-Mediated Acylation Imidazole, CDI, Piperazine THF, ethyl acetate RT to 40 °C, 30 min to 2 hr High (~70-90) Extraction, flash chromatography Selective monoacylation, mild conditions
Mannich Reaction Imidazole, Piperazine, Formaldehyde Ethanol Reflux, 1-2 hr Moderate (~47) Recrystallization Simple, suitable for substituted piperazines
Amide Formation from Acid + CDI Carboxylic acid, CDI, Piperazine THF, methanol, acetone 20-28 °C stirring, reflux High (>80) Filtration, drying Requires acid precursor, intermediate handling

Summary Table of Key Spectroscopic Features

Technique Characteristic Feature for this compound
1H NMR Singlet at ~3.2 ppm (methylene bridge in Mannich derivatives); Multiplets for piperazine protons (2.7-3.2 ppm); Aromatic protons 6.8-7.3 ppm
FT-IR Carbonyl stretch (~1650-1700 cm⁻¹) for amide linkage; Absence of N-H stretch indicates substitution at imidazole N1
Mass Spectrometry Molecular ion peak consistent with molecular weight of compound

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

Imidazol-1-yl(piperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of imidazol-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1H-Imidazol-1-yl(piperidin-1-yl)methanone

  • Structure : Replaces the piperazine ring with piperidine, reducing nitrogen content and altering basicity.
  • Molecular Formula : C₉H₁₃N₃O (vs. C₈H₁₁N₅O for the piperazine analog, assuming substitution).

Di(1H-imidazol-1-yl)methanone

  • Structure: Two imidazole rings connected via a methanone group.
  • Molecular Formula : C₇H₆N₄O, molecular weight 162.15 g/mol .
  • Its higher melting point (99.4°C) suggests stronger intermolecular forces compared to mono-heterocyclic analogs .

(Oxolan-2-yl)(piperazin-1-yl)methanone

  • Structure : Features a tetrahydrofuran (oxolane) ring instead of imidazole.
  • Synthesis: Produced via green amide coupling between piperazine and tetrahydrofuran-2-carboxylic acid, emphasizing sustainability metrics (e.g., atom economy, E-factor) .

4-(4-Aminophenyl)piperazin-1-ylmethanone

  • Structure : Combines piperazine with a furan ring and an aromatic amine substituent.
  • Synthesis : Involves nucleophilic aromatic substitution and nitro-group reduction, highlighting versatility in functionalization .
  • Key Differences : The furan ring’s electron-rich nature and planar geometry contrast with imidazole’s aromaticity and hydrogen-bonding capability, impacting pharmacodynamic profiles .

Q & A

Q. How can researchers optimize the synthesis of Imidazol-1-yl(piperazin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in coupling steps, while ethanol or dioxane may stabilize intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often necessary for imidazole-piperazine coupling, but lower temperatures (25–40°C) may reduce side reactions .
  • Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) improve yields in cross-coupling reactions .
    Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂N₄O, MW 220.23) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, particularly for piperazine ring conformations .

Q. How are common impurities identified and quantified during synthesis?

Methodological Answer:

  • HPLC-DAD/UV : Detects unreacted starting materials (e.g., residual imidazole derivatives) and byproducts (e.g., N-oxide impurities) with <2% acceptable limits .
  • Melting Point Analysis : Sharp melting points (e.g., 99–101°C) indicate purity; deviations suggest solvent retention or isomerization .
  • Elemental Analysis : Carbon/nitrogen ratios confirm stoichiometry (e.g., %C: 54.54, %N: 25.44 for C₁₀H₁₂N₄O) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

  • Dose-Response Studies : Establish EC₅₀ values across assays to differentiate target-specific effects from off-target interactions .
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled histamine H₁/H₄ receptors) to confirm affinity and selectivity .
  • Computational Docking : Predict binding modes to receptors (e.g., COX-2 for anti-inflammatory activity) using molecular dynamics simulations .

Q. What strategies enhance pharmacological activity in derivatives of this compound?

Methodological Answer:

  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to piperazine rings to improve metabolic stability .
  • Bioisosteric Replacement : Replace imidazole with triazole to maintain hydrogen bonding while reducing cytotoxicity .
  • Prodrug Design : Mask carbonyl groups with ester prodrugs to enhance bioavailability .

Q. How do storage conditions and formulation impact compound stability?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% degradation indicates room-temperature stability) .
  • Lyophilization : Improves long-term stability of hygroscopic derivatives by reducing hydrolysis .
  • Protective Excipients : Use cyclodextrins or PEG matrices to shield reactive carbonyl groups .

Q. What methodologies address data reproducibility challenges in multi-step synthesis?

Methodological Answer:

  • Robust Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediates in real time .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) to minimize batch-to-batch variability .
  • Cross-Lab Validation : Share protocols with independent labs to verify yields (e.g., 85–90% target range) .

Q. How are structure-activity relationship (SAR) studies conducted computationally?

Methodological Answer:

  • QSAR Modeling : Train models on datasets (e.g., IC₅₀ values from kinase assays) to predict activity cliffs .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., piperazine vs. morpholine) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .

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